2-Amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid is a complex organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, a hydroxyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position.
Methoxylation: The hydroxyl group is then protected, and a methoxy group is introduced.
Amination: The protected intermediate is subjected to amination to introduce the amino group.
Deprotection and Finalization: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 2-Amino-2-(4-hydroxy-5-methoxyphenyl)acetic acid.
Substitution: Formation of 2-Amino-2-(3-methoxy-4-hydroxy-5-methoxyphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate enzyme activity and cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid: Lacks the methoxy group.
2-Amino-2-(4-hydroxy-5-methoxyphenyl)acetic acid: Lacks the chloro group.
2-Amino-2-(3-chloro-5-methoxyphenyl)acetic acid: Lacks the hydroxyl group.
Uniqueness
2-Amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid is unique due to the presence of all three functional groups (chloro, hydroxyl, and methoxy) on the phenyl ring. This combination of groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(3-chloro-4-hydroxy-5-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-15-6-3-4(7(11)9(13)14)2-5(10)8(6)12/h2-3,7,12H,11H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYBTQBQSIQYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(C(=O)O)N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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